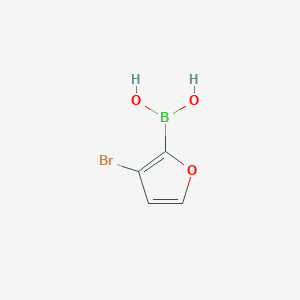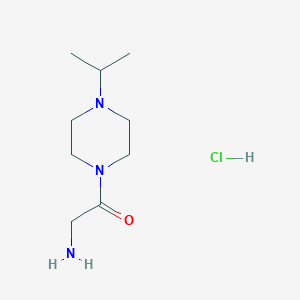![molecular formula C6H2Cl2N2S B12975152 4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)
4,6-Dichlorothiazolo[5,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of chlorine atoms at positions 4 and 6 of the thiazole ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichlorothiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 4,6-dichloropyrimidines with thioamides under specific conditions. For instance, the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride can yield 4,6-dichloropyrimidines, which can then be further reacted with thioamides to form the desired thiazolo[5,4-c]pyridine structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichlorothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.
Major Products Formed: The major products formed from substitution reactions include derivatives with various functional groups replacing the chlorine atoms. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Dichlorothiazolo[5,4-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The binding of these compounds to the enzyme’s active site can inhibit its activity, leading to downstream effects on cell proliferation and survival.
Comparison with Similar Compounds
4,6-Dichlorothiazolo[5,4-c]pyridine can be compared with other thiazolo[5,4-c]pyridine derivatives and related heterocyclic compounds:
Similar Compounds: Thiazolo[4,5-b]pyridines, thiazolo[5,4-b]pyridines, and other fused thiazole-pyridine systems.
Uniqueness: The presence of chlorine atoms at positions 4 and 6 distinguishes this compound from other similar compounds.
Properties
Molecular Formula |
C6H2Cl2N2S |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,6-dichloro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-1-3-5(6(8)10-4)11-2-9-3/h1-2H |
InChI Key |
USMDDGWJIHKYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)




